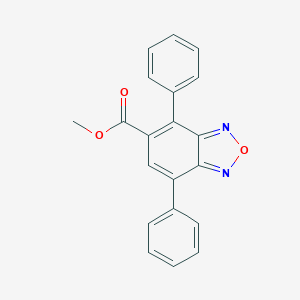
9-Propylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Propylacridine is a chemical compound that belongs to the acridine family. It is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. 9-Propylacridine has been widely used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
9-Propylacridine has been extensively studied for its potential applications in various fields. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron transport properties. Additionally, 9-Propylacridine has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of 9-Propylacridine is not well understood. However, it is believed to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This interaction leads to the formation of DNA adducts, which can cause DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 9-Propylacridine has both biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 9-Propylacridine has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Propylacridine in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, there are also some limitations to its use. For example, 9-Propylacridine is a toxic compound and must be handled with care. It is also relatively expensive, which can limit its use in some research settings.
Orientations Futures
There are several future directions for research on 9-Propylacridine. One area of interest is the development of new anti-cancer drugs based on 9-Propylacridine. Another area of research is the development of new fluorescent probes for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 9-Propylacridine and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 9-Propylacridine is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 9-Propylacridine is needed to fully understand its potential and expand its applications in various fields.
Méthodes De Synthèse
The synthesis of 9-Propylacridine can be achieved through several methods. One of the most commonly used methods is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a strong acid catalyst. Another method involves the reaction of 9-chloroacridine with a propyl Grignard reagent to yield 9-Propylacridine.
Propriétés
Formule moléculaire |
C16H15N |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
9-propylacridine |
InChI |
InChI=1S/C16H15N/c1-2-7-12-13-8-3-5-10-15(13)17-16-11-6-4-9-14(12)16/h3-6,8-11H,2,7H2,1H3 |
Clé InChI |
ZSGMOQYDNJRFDX-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
SMILES canonique |
CCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)
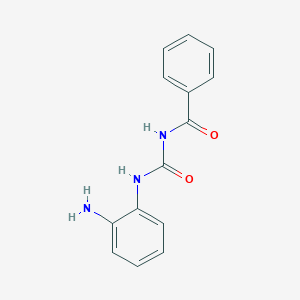



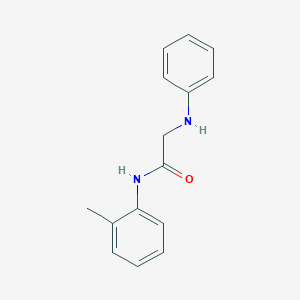

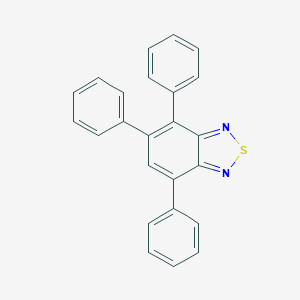
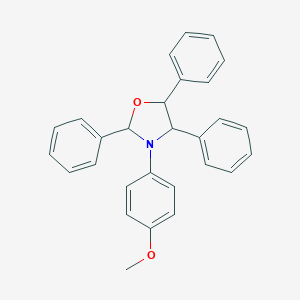
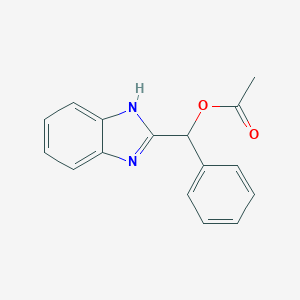
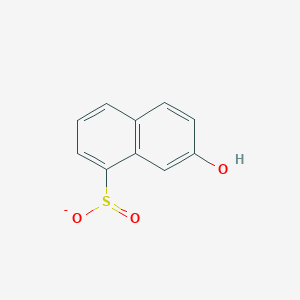
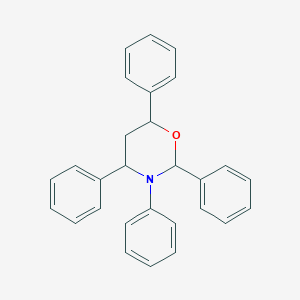
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
